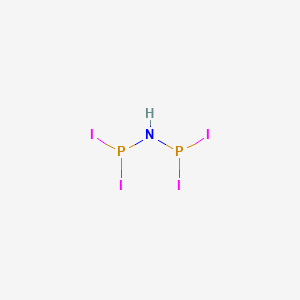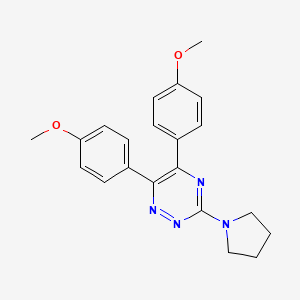
5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of two 4-methoxyphenyl groups and a pyrrolidinyl group attached to a triazine ring. Triazine derivatives are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine typically involves the following steps:
Formation of the Triazine Ring: The triazine ring is formed through a cyclization reaction involving appropriate precursors such as nitriles and hydrazines.
Introduction of 4-Methoxyphenyl Groups: The 4-methoxyphenyl groups are introduced through electrophilic aromatic substitution reactions using 4-methoxybenzene derivatives.
Attachment of the Pyrrolidinyl Group: The pyrrolidinyl group is attached via nucleophilic substitution reactions using pyrrolidine and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and controlled temperatures, to ensure high yield and purity. The specific methods may vary depending on the scale of production and the desired application.
Análisis De Reacciones Químicas
Types of Reactions
5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of substituted triazine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while substitution reactions may produce various substituted triazine derivatives.
Aplicaciones Científicas De Investigación
5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anticancer, antimicrobial, and anti-inflammatory activities.
Materials Science: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Agriculture: The compound is explored for its potential use as a pesticide or herbicide, given its ability to interact with biological targets in plants and pests.
Mecanismo De Acción
The mechanism of action of 5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.
Disrupting Cellular Functions: Interfering with cellular functions such as DNA replication, protein synthesis, and cell division.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Bis(4-methoxyphenyl)-1,2,4-triazine: Lacks the pyrrolidinyl group, which may affect its chemical and biological properties.
3-(Pyrrolidin-1-yl)-1,2,4-triazine: Lacks the 4-methoxyphenyl groups, resulting in different reactivity and applications.
5,6-Diphenyl-3-(pyrrolidin-1-yl)-1,2,4-triazine: Similar structure but without the methoxy groups, leading to variations in chemical behavior.
Uniqueness
5,6-Bis(4-methoxyphenyl)-3-(pyrrolidin-1-yl)-1,2,4-triazine is unique due to the presence of both 4-methoxyphenyl and pyrrolidinyl groups, which confer distinct chemical and biological properties
Propiedades
Número CAS |
59663-60-4 |
|---|---|
Fórmula molecular |
C21H22N4O2 |
Peso molecular |
362.4 g/mol |
Nombre IUPAC |
5,6-bis(4-methoxyphenyl)-3-pyrrolidin-1-yl-1,2,4-triazine |
InChI |
InChI=1S/C21H22N4O2/c1-26-17-9-5-15(6-10-17)19-20(16-7-11-18(27-2)12-8-16)23-24-21(22-19)25-13-3-4-14-25/h5-12H,3-4,13-14H2,1-2H3 |
Clave InChI |
BMQXWVUEHKALOD-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C2=C(N=NC(=N2)N3CCCC3)C4=CC=C(C=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


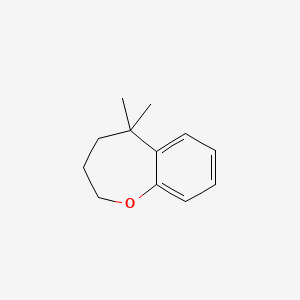
![3H-Pyrido[3,4-b]indole, 4,9-dihydro-1,4-dimethyl-](/img/structure/B14614245.png)
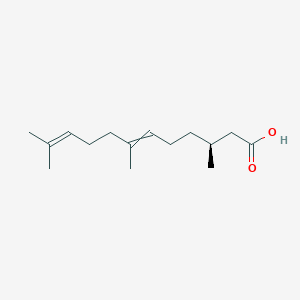
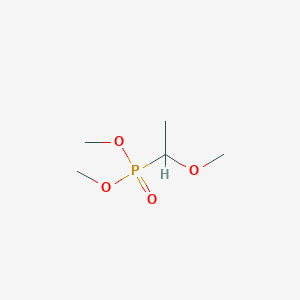
![N,N-Dimethyl-N'-{4-[(pyridin-2-yl)methoxy]phenyl}urea](/img/structure/B14614253.png)

![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)

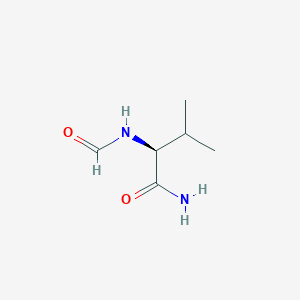
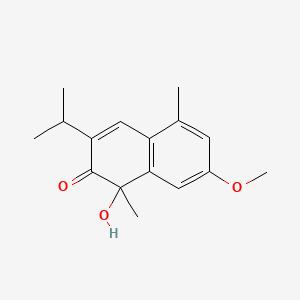
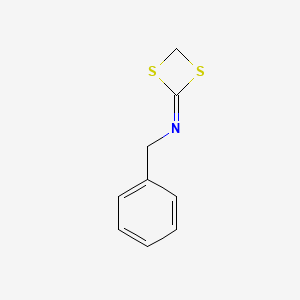
![Diethyl [(cyanomethoxy)methyl]phosphonate](/img/structure/B14614300.png)

